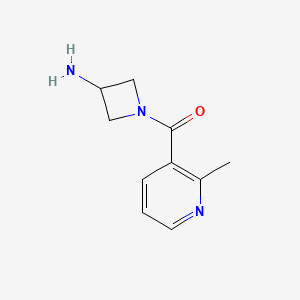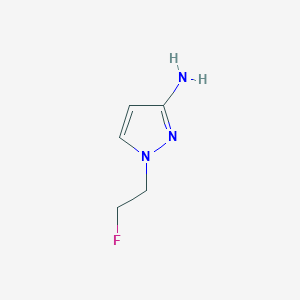
2-(2-Fluorophenyl)-2-methoxypropan-1-amine
Vue d'ensemble
Description
2-(2-Fluorophenyl)-2-methoxypropan-1-amine (FMPA) is an organic compound that has been studied for its potential applications in the field of pharmaceuticals and organic synthesis. FMPA is a versatile compound that can be used as a reagent in the synthesis of other organic compounds and can also be used in the synthesis of drugs. In addition, FMPA has been studied for its potential applications in the field of biochemistry and physiology.
Applications De Recherche Scientifique
Catalytic Amination of 1-Methoxy-2-Propanol
A study by (Bassili & Baiker, 1990) investigated the amination of 1-methoxy-2-propanol (MPOL) using ammonia and a nickel-on-silica catalyst. The process yielded 2-amino-1-methoxypropane with over 90% selectivity. This demonstrates a potential application of 2-(2-Fluorophenyl)-2-methoxypropan-1-amine in catalytic amination reactions.
Synthesis of Fluorine-Substituted Derivatives
(Sun et al., 2019) explored the synthesis of fluorine-substituted derivatives, including 2-amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride. These compounds displayed potential for anti-inflammatory activity, indicating a potential application for 2-(2-Fluorophenyl)-2-methoxypropan-1-amine in medicinal chemistry.
Optical Properties and Sensor Applications
(Hu et al., 2013) synthesized triphenylamine derivatives functionalized with fluorophenyl groups. These compounds exhibited pH-dependent absorptions and emissions, suggesting their use as fluorescent pH sensors, a field where 2-(2-Fluorophenyl)-2-methoxypropan-1-amine could find application.
Electrophilic Amination and Fluorine Atom Removal
(Bombek et al., 2004) demonstrated the electrophilic amination of 4-fluorophenol, leading to the complete removal of the fluorine atom. This process showcases a potential use of 2-(2-Fluorophenyl)-2-methoxypropan-1-amine in reactions involving fluorine atom manipulation.
Amine Vapor Detection
(Gao et al., 2016) developed a fluorescent sensor for detecting amine vapors based on aggregation-induced emission. This application suggests the potential of using 2-(2-Fluorophenyl)-2-methoxypropan-1-amine in the development of sensors for detecting hazardous vapors.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-2-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZCZRPDSYLRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]ethan-1-one](/img/structure/B1450408.png)






![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
amine](/img/structure/B1450420.png)


